N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea

Medicinal Chemistry Lead Optimization Physicochemical Properties

N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea (CAS 606102-09-4) is a synthetic small molecule belonging to the pharmacologically significant class of N,N′-disubstituted pyrazolyl-ureas. It is characterized by a central urea moiety linking a 3,5-dimethylphenyl ring to a 1H-pyrazol-3-yl scaffold, which is further substituted at the 4-position with a 3-fluorophenyl group.

Molecular Formula C19H19FN4O
Molecular Weight 338.4 g/mol
CAS No. 606102-09-4
Cat. No. B15168971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea
CAS606102-09-4
Molecular FormulaC19H19FN4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N(C2=NNC(=C2C3=CC(=CC=C3)F)C)C(=O)N)C
InChIInChI=1S/C19H19FN4O/c1-11-7-12(2)9-16(8-11)24(19(21)25)18-17(13(3)22-23-18)14-5-4-6-15(20)10-14/h4-10H,1-3H3,(H2,21,25)(H,22,23)
InChIKeyYMBSATSCQXYDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea (CAS 606102-09-4): Compound Class and Core Characteristics


N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea (CAS 606102-09-4) is a synthetic small molecule belonging to the pharmacologically significant class of N,N′-disubstituted pyrazolyl-ureas [1]. It is characterized by a central urea moiety linking a 3,5-dimethylphenyl ring to a 1H-pyrazol-3-yl scaffold, which is further substituted at the 4-position with a 3-fluorophenyl group [2]. This class of compounds is widely explored in medicinal chemistry for targeting protein kinases implicated in cancer and inflammatory diseases, with the urea linker serving as a critical pharmacophore for forming key hydrogen-bond interactions within the ATP-binding pocket [3].

Why N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea Cannot Be Simply Replaced with a Generic Pyrazolyl-Urea


Within the pyrazolyl-urea class, minor variations in the substitution pattern on the pyrazole and phenyl rings profoundly impact target binding, kinase selectivity, and cellular potency, making generic substitution scientifically unsound. Published structure-activity relationship (SAR) studies on close analogs demonstrate that a change from a 4-trifluoromethyl to a 3-fluorophenyl group on the urea-N-phenyl ring, for instance, can drastically alter BRAF^V600E inhibitory activity [1]. The specific 3-fluorophenyl and 3,5-dimethylphenyl substitution pattern on this compound (CAS 606102-09-4) is predicted to confer a unique steric and electronic profile within the kinase binding pocket, which requires direct experimental validation before any interchange with more characterized analogs can be considered [2].

Quantitative Evidence Guide for Differentiating N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea from its Analogs


Unique Physicochemical Property Profile Determined by the 3-Fluorophenyl Substituent

Unlike the most potent BRAF^V600E inhibitor in its class, FN10, which carries a 4-trifluoromethyl group, this compound features a 3-fluorophenyl substitution, resulting in a distinctly different electronic profile and lipophilicity. The computed XLogP3 value for CAS 606102-09-4 is 3.7 [1], which is lower than the predicted LogP for its 4-CF3 analog, FN10, suggesting potentially superior aqueous solubility and a different pharmacokinetic profile, though direct experimental comparison is not available in the current literature [2].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Inferred Selectivity Profile Based on a Distinct Terminal Phenyl Ring Substituent

The selectivity profile is a critical differentiator for kinase inhibitors. While direct selectivity data for this compound is not published, class-level SAR allows for a valid inference. In a closely related series of pyrazolyl-ureas, the lead compound FN10 (bearing a 4-CF3 group) demonstrated selective inhibition of BRAF^V600E over wild-type BRAF and other kinases like EGFR and VEGFR-2 [1]. The presence of a less bulky, electron-withdrawing 3-fluorophenyl group on this compound is predicted, based on molecular docking studies of the class, to alter the interaction with the selectivity pocket residues, such as the gatekeeper residue, potentially yielding a different selectivity fingerprint compared to FN10 [1][2].

Kinase Selectivity SAR Anti-cancer

Synthetic Tractability and Chemical Stability Advantage of a Non-Trifluoromethyl Analog

Compounds containing a trifluoromethyl group, like the class-leading FN10, can present synthetic challenges and metabolic liabilities due to potential defluorination. This compound (CAS 606102-09-4), which replaces the 4-CF3 with a 3-fluorophenyl moiety, is synthesized from a different and potentially more easily accessible 3-fluorophenyl hydrazine starting material, suggesting a cost and scalability advantage [1]. The absence of the CF3 group also eliminates the risk of generating toxic fluoride ion byproducts under certain metabolic or storage conditions, representing a tangible advantage for long-term research use [2].

Process Chemistry Synthetic Accessibility Stability

Strategic Application Scenarios for Procuring N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea


Kinase Selectivity Profiling and Off-Target Liability Screening

This compound is best deployed as a structurally distinct probe in a kinase selectivity panel. Its procurement is justified when the goal is to build SAR around the urea-N-phenyl ring and map selectivity differences against a panel of kinases (e.g., RAF family, receptor tyrosine kinases) previously tested with the 4-CF3 analog FN10 [1]. A direct comparative study would generate valuable intellectual property around substitution-specific selectivity fingerprints [2].

Lead Optimization for Physicochemical Property Balancing

Medicinal chemistry teams aiming to mitigate the high lipophilicity often introduced by CF3 groups should prioritize this compound. It serves as a key intermediate to experimentally test the hypothesis that replacing 4-CF3 with 3-fluorophenyl lowers LogP without sacrificing target engagement, using FN10 as the baseline comparator for biochemical and cellular potency assays [1].

Scaffold-Hopping and IP Diversification Programs

For organizations seeking to expand patent space around the pyrazolyl-urea kinase inhibitor scaffold, this compound provides a non-obvious alternative to the heavily patented 4-substituted phenyl ureas. Its synthesis and characterization, as supported by its unique CAS registration and structural data [1], are the first step in establishing a freedom-to-operate position.

Quote Request

Request a Quote for N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.